2-Chloro-6-nitronaphthalene
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Overview
Description
2-Chloro-6-nitronaphthalene is an aromatic compound that belongs to the class of nitroarenes It is characterized by the presence of a chlorine atom and a nitro group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-nitronaphthalene typically involves the nitration of 2-chloronaphthalene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure regioselectivity and yield optimization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-nitronaphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalysts, ethanol as solvent.
Substitution: Boron reagents, palladium catalysts, base (e.g., potassium carbonate), organic solvents (e.g., acetonitrile).
Major Products:
Reduction: 2-Chloro-6-aminonaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-nitronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-nitronaphthalene involves its interaction with various molecular targets and pathways:
Reduction Pathway: The nitro group is reduced to an amino group, which can then participate in further chemical reactions.
Substitution Pathway: The chlorine atom can be replaced by other functional groups through nucleophilic substitution, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
2-Nitronaphthalene: Similar in structure but lacks the chlorine atom, leading to different reactivity and applications.
6-Chloronaphthalene: Lacks the nitro group, resulting in different chemical behavior and uses.
Uniqueness: 2-Chloro-6-nitronaphthalene is unique due to the presence of both a chlorine atom and a nitro group on the naphthalene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
56961-37-6 |
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Molecular Formula |
C10H6ClNO2 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
2-chloro-6-nitronaphthalene |
InChI |
InChI=1S/C10H6ClNO2/c11-9-3-1-8-6-10(12(13)14)4-2-7(8)5-9/h1-6H |
InChI Key |
ZPFNCCOUGPMGHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1[N+](=O)[O-] |
Origin of Product |
United States |
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